Prostaglandin A3

描述

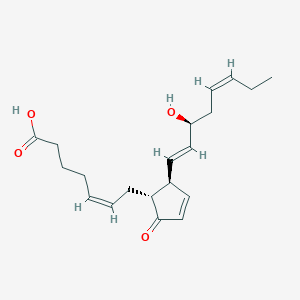

Structure

3D Structure

属性

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIRMUMXJFWKAC-FHJHOUOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Non-Enzymatic Prostaglandin A3 Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A3 (PGA3) is a member of the cyclopentenone prostaglandin family, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). While the enzymatic production of prostaglandins (B1171923) is well-characterized, there is growing interest in their non-enzymatic formation, particularly in contexts of oxidative stress. This technical guide delineates the core mechanism of the non-enzymatic formation of PGA3, a process driven by free-radical-mediated lipid peroxidation. This pathway is of significant interest to researchers in fields such as inflammation, oxidative stress, and drug development, as it represents a potential source of bioactive lipid mediators independent of canonical enzymatic pathways. This document provides a detailed overview of the proposed chemical mechanism, experimental protocols for its investigation, and quantitative analytical techniques.

Introduction

Prostaglandins are a class of lipid compounds that exert a wide range of physiological and pathological effects. Their biosynthesis is classically attributed to the enzymatic activity of cyclooxygenases (COX-1 and COX-2) on polyunsaturated fatty acids. However, under conditions of elevated oxidative stress, a non-enzymatic pathway involving free radical-catalyzed peroxidation can lead to the formation of prostaglandin-like molecules known as isoprostanes.[1][2] This guide focuses on the non-enzymatic formation of Prostaglandin A3 (PGA3) from eicosapentaenoic acid (EPA), a mechanism that is gaining recognition for its potential role in various biological processes.

The non-enzymatic synthesis of PGA3 is predicated on two key stages: the free-radical initiated peroxidation and cyclization of EPA to form prostaglandin E3 (PGE3) or its isomers, followed by the spontaneous dehydration of the PGE3 cyclopentanone (B42830) ring to yield the characteristic α,β-unsaturated ketone moiety of PGA3.[3][4] Understanding this pathway is crucial for elucidating the complete spectrum of bioactive lipid mediators generated during oxidative stress and for the development of targeted therapeutic strategies.

The Core Chemical Mechanism

The non-enzymatic formation of PGA3 from EPA is a multi-step process initiated by the abstraction of a hydrogen atom from a bis-allylic carbon on the EPA molecule by a reactive oxygen species (ROS). This generates a lipid radical that rapidly reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical then undergoes a series of intramolecular cyclizations to form a bicyclic endoperoxide intermediate, analogous to the PGG/H intermediates in the enzymatic pathway. Subsequent reduction and rearrangement of this endoperoxide can lead to the formation of various prostaglandin isomers, including those of the E-series (PGE3-like structures). The final step is the non-enzymatic dehydration of the PGE3-like precursor to the more stable PGA3.

The key steps are outlined below:

-

Initiation: A free radical (R•) abstracts a hydrogen atom from a methylene (B1212753) group between two double bonds in EPA, forming an EPA radical.

-

Propagation (Oxygenation and Cyclization):

-

Molecular oxygen adds to the EPA radical to form a peroxyl radical.

-

This peroxyl radical undergoes endo-cyclization to form a five-membered ring and a second radical center.

-

A second molecule of oxygen adds to this new radical center, followed by a second endo-cyclization to form a bicyclic endoperoxide intermediate (PGG3-like isoprostane).

-

-

Reduction and Rearrangement: The PGG3-like intermediate is reduced to a PGH3-like isoprostane. This unstable intermediate can then rearrange to form various isomers, including F3-isoprostanes and potentially E3-isoprostanes (PGE3-like structures).[1]

-

Dehydration: The β-hydroxyketone structure of the cyclopentanone ring of the PGE3-like intermediate is susceptible to dehydration, particularly under acidic or basic conditions, leading to the formation of the α,β-unsaturated ketone of PGA3.

Visualization of the Proposed Mechanism and Workflow

Non-Enzymatic Formation Pathway of PGA3

Caption: Proposed non-enzymatic pathway of PGA3 formation from EPA.

Experimental Workflow for Studying Non-Enzymatic PGA3 Formation

References

The Dawn of the A-Series: A Deep Dive into the Discovery and Historical Perspective of A-Series Prostaglandins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923), a group of lipid compounds with diverse hormone-like effects, have a rich history of discovery that has significantly impacted our understanding of physiology and medicine. Among these, the A-series prostaglandins (PGAs) hold a unique place, not only in their chemical structure but also in their intriguing biological activities. This technical guide provides a comprehensive overview of the discovery and historical perspective of A-series prostaglandins, with a focus on their isolation, structure elucidation, and the evolution of our understanding of their signaling pathways.

The Early Days: From Seminal Fluid to Crystalline Prostaglandins

The story of prostaglandins begins in the 1930s with the independent observations of Swedish physiologist Ulf von Euler and British physiologist M.W. Goldblatt, who noted that extracts of seminal fluid could lower blood pressure and cause smooth muscle to contract.[1] Von Euler named the active substance "prostaglandin," believing it originated from the prostate gland.[1][2] For decades, the chemical nature of these mysterious substances remained elusive.

A pivotal breakthrough came in the 1950s and 1960s through the pioneering work of Sune Bergström and his colleagues at the Karolinska Institute in Sweden. They embarked on the arduous task of isolating and characterizing the prostaglandins from sheep seminal vesicles. Their efforts culminated in the isolation of the first crystalline prostaglandins, which they named based on their differential solubility in ether and phosphate (B84403) (fosfat in Swedish) buffer: PGE for the ether-soluble fraction and PGF for the phosphate-soluble fraction.[3][4]

The Emergence of the A-Series: A Product of Dehydration

The discovery of A-series prostaglandins was a direct consequence of the work on E-series prostaglandins. In 1966, Mats Hamberg and Bengt Samuelsson, key figures in Bergström's group, reported the isolation of a new prostaglandin (B15479496) from human seminal plasma. This compound, designated Prostaglandin A1 (PGA1), was found to be a dehydration product of Prostaglandin E1 (PGE1). This discovery established the chemical relationship between the E-series and A-series prostaglandins, with the latter characterized by an α,β-unsaturated ketone in the cyclopentane (B165970) ring.

Key Experiments: Isolating and Characterizing PGA1

The initial isolation and characterization of PGA1 from human seminal plasma was a landmark achievement that relied on a combination of meticulous extraction procedures and cutting-edge analytical techniques of the era.

Experimental Protocols

1. Extraction of Prostaglandins from Human Seminal Plasma (circa 1966):

-

Source Material: Pooled human seminal plasma.

-

Initial Extraction: The seminal plasma was subjected to solvent extraction, likely using a mixture of ethanol (B145695) and ether, to separate the lipid-soluble prostaglandins from the aqueous components.

-

Purification: The crude extract was then purified using silicic acid chromatography. This technique separates compounds based on their polarity, allowing for the separation of different prostaglandin classes.

-

Thin-Layer Chromatography (TLC): Further purification was achieved using thin-layer chromatography, a method that separates compounds based on their differential migration on a solid support, to isolate the individual prostaglandin fractions.

2. Structure Elucidation of PGA1:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purified PGA1 was derivatized to its methyl ester and trimethylsilyl (B98337) (TMS) ether to increase its volatility for analysis by GC-MS. This technique provided crucial information about the molecular weight and fragmentation pattern of the molecule, aiding in the determination of its chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was employed to determine the precise arrangement of atoms within the PGA1 molecule. By analyzing the chemical shifts and coupling constants of the protons and carbon atoms, researchers could confirm the presence of the cyclopentenone ring and the structure of the two side chains.

-

Chemical Degradation and Synthesis: The structure proposed from the spectroscopic data was further confirmed by chemical degradation studies and, eventually, by total synthesis, which provided an unambiguous confirmation of the structure of PGA1.

Quantitative Data on A-Series Prostaglandins

The following table summarizes some of the key quantitative data related to A-series prostaglandins that has been gathered over the years.

| Parameter | Value | Species/System | Reference |

| PGA1 Concentration in Human Seminal Plasma | ~1-5 µg/mL | Human | |

| PGE1 Concentration in Human Seminal Plasma | ~25 µg/mL | Human | |

| IC50 of PGA1 (Growth Inhibition) | 7.5 µM | Human Ovarian Cancer Cells | |

| Neuroprotective Effect of PGA1 | 5 µM | Murine Dopaminergic Neurons | |

| EC50 for Nurr1 Activation by PGA1 | ~10 µM | Rat Mesencephalic Neurons |

Signaling Pathways of A-Series Prostaglandins: A Dual Mechanism

The understanding of how A-series prostaglandins exert their biological effects has evolved significantly since their discovery. Initially, it was thought that they, like other prostaglandins, would act primarily through cell surface G-protein coupled receptors (GPCRs). While some studies suggest potential interactions with EP receptors, the primary signaling mechanisms of A-series prostaglandins, particularly PGA1, are now understood to be largely intracellular and distinct from those of their E-series precursors.

Intracellular Signaling through Covalent Adduction

A key feature of A-series prostaglandins is the electrophilic nature of their cyclopentenone ring. This allows them to form covalent adducts with nucleophilic residues, such as cysteine, on intracellular proteins. This mechanism of action is independent of traditional receptor binding and allows PGAs to directly modulate the function of key signaling proteins.

One of the most important targets of PGA1's covalent modification is the Kelch-like ECH-associated protein 1 (Keap1) . Keap1 is a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) , a master regulator of the antioxidant response. By forming a covalent adduct with Keap1, PGA1 prevents the degradation of Nrf2, leading to its accumulation and translocation to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes.

Another critical target is the NF-κB signaling pathway . PGA1 can covalently modify components of the IκB kinase (IKK) complex and the p65 subunit of NF-κB, leading to the inhibition of NF-κB activation and the subsequent transcription of pro-inflammatory genes.

Nuclear Receptor Activation

More recently, a novel and significant signaling pathway for PGA1 has been elucidated: the direct binding to and activation of the orphan nuclear receptor Nurr1 (NR4A2) . Nurr1 is a transcription factor crucial for the development and maintenance of dopaminergic neurons.

Studies have shown that PGA1 can enter the nucleus and covalently bind to a specific cysteine residue in the ligand-binding domain of Nurr1. This binding induces a conformational change in the receptor, leading to the recruitment of co-activators and the initiation of transcription of Nurr1 target genes. These target genes are involved in dopamine (B1211576) synthesis, transport, and neuronal survival, highlighting the neuroprotective potential of PGA1.

Experimental Workflow for Studying PGA1 Signaling

The elucidation of these complex signaling pathways has been made possible through a variety of modern experimental techniques. A typical workflow to investigate the effects of PGA1 on a specific cellular process is outlined below.

Conclusion and Future Directions

The discovery of A-series prostaglandins, born from the meticulous work on their E-series counterparts, opened up a new chapter in prostaglandin research. From their initial identification as dehydration products to the current understanding of their unique intracellular signaling mechanisms, the journey of PGAs has been one of continuous scientific revelation. The ability of PGA1 to act as a covalent modifier of key signaling proteins and as a ligand for a nuclear receptor highlights its potential as a therapeutic agent for a range of conditions, from inflammatory diseases to neurodegenerative disorders.

Future research will likely focus on further dissecting the complex interplay between the different signaling pathways modulated by A-series prostaglandins. The identification of all the protein targets of PGA adduction through advanced proteomics will provide a more complete picture of their cellular effects. Furthermore, the development of synthetic PGA analogs with improved stability and target specificity holds great promise for the development of novel therapeutics that harness the unique biological activities of this fascinating class of lipid mediators.

References

An In-depth Technical Guide to Prostaglandin A3: Chemical Structure, Stereochemistry, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A3 (PGA3) is a naturally occurring eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). As a member of the A-series prostaglandins (B1171923), it is characterized by an α,β-unsaturated ketone in the cyclopentane (B165970) ring. PGA3 exerts its biological effects through interaction with various receptors, primarily the prostaglandin E2 receptors EP2 and EP4, as well as the peroxisome proliferator-activated receptor-gamma (PPARγ). This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known signaling pathways of Prostaglandin A3, supported by available quantitative data and detailed experimental considerations.

Chemical Structure and Stereochemistry

This compound is a C20 carboxylic acid featuring a five-membered ring.[1] Its systematic IUPAC name is (Z)-7-[(1R,2S)-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid.[1] The molecule possesses several chiral centers and double bonds, leading to specific stereochemical configurations that are crucial for its biological activity.

The key stereochemical features are:

-

Cyclopentenone Ring: The substituents on the cyclopentenone ring are in a trans configuration relative to each other. The absolute stereochemistry at the two chiral centers on the ring is 1R and 2S.

-

Alpha Chain (Carboxylic Acid Chain): The double bond at the C5 position is in the Z (cis) configuration.

-

Omega Chain (Hydroxyoctadienyl Chain): The hydroxyl group at the C15 position has an S configuration. The double bond at the C13 position is in the E (trans) configuration, and the double bond at the C17 position is in the Z (cis) configuration.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | (Z)-7-[(1R,2S)-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid[1] |

| Molecular Formula | C20H28O4[1] |

| Molecular Weight | 332.43 g/mol [1] |

| SMILES | CC/C=C\C--INVALID-LINK--O |

| InChI | InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t16-,17-,18+/m0/s1 |

| InChIKey | KSIRMUMXJFWKAC-FHJHOUOTSA-N |

Computed Physical and Chemical Properties

| Property | Value |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 9 |

| Exact Mass | 332.198759 g/mol |

| Monoisotopic Mass | 332.198759 g/mol |

| Topological Polar Surface Area | 74.6 Ų |

| Heavy Atom Count | 24 |

| Formal Charge | 0 |

| Complexity | 514 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, fully assigned spectrum for this compound is not published, data for closely related prostaglandins, such as PGA2, provide valuable insights. The 13C NMR chemical shifts are particularly sensitive to the molecule's conformation and the electronic environment of the carbon atoms.

Table of Predicted 13C NMR Chemical Shifts for this compound (based on analogous structures):

| Carbon Atom | Predicted Chemical Shift (ppm) |

| 1 | ~174 |

| 2 | ~34 |

| 3 | ~25 |

| 4 | ~27 |

| 5 | ~129 (Z) |

| 6 | ~130 (Z) |

| 7 | ~26 |

| 8 | ~53 |

| 9 | ~210 |

| 10 | ~132 |

| 11 | ~155 |

| 12 | ~47 |

| 13 | ~135 (E) |

| 14 | ~126 (E) |

| 15 | ~72 |

| 16 | ~37 |

| 17 | ~125 (Z) |

| 18 | ~132 (Z) |

| 19 | ~21 |

| 20 | ~14 |

Note: These are estimated values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of prostaglandins. Due to their low volatility, prostaglandins typically require derivatization for GC-MS analysis.

Experimental Protocols

Synthesis of this compound

This compound is a non-enzymatic dehydration product of Prostaglandin E3 (PGE3). This conversion is typically achieved under acidic conditions.

Protocol: Acid-Catalyzed Dehydration of PGE3 to PGA3

-

Dissolution: Dissolve Prostaglandin E3 in a suitable organic solvent such as ethanol (B145695) or a mixture of tetrahydrofuran (B95107) and water.

-

Acidification: Add a catalytic amount of a mild acid, such as citric acid or a dilute solution of hydrochloric acid. The pH should be adjusted to approximately 3-4.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the analysis and purification of prostaglandins.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Detection: UV detection at a low wavelength (around 216 nm) is suitable for PGA3 due to its α,β-unsaturated ketone chromophore. Mass spectrometry can be coupled with HPLC (LC-MS) for enhanced sensitivity and specificity.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid and hydroxyl groups of PGA3 must be derivatized to increase volatility.

-

Derivatization:

-

Esterification: The carboxylic acid is typically converted to a methyl ester using diazomethane (B1218177) or to a pentafluorobenzyl (PFB) ester.

-

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC Conditions: A non-polar capillary column is generally used. The temperature program is optimized to achieve good separation.

-

MS Detection: Electron ionization (EI) or negative chemical ionization (NCI) can be used. NCI often provides higher sensitivity for PFB derivatives.

Biological Signaling Pathways

This compound exerts its biological effects by interacting with specific receptors, leading to the activation of intracellular signaling cascades.

EP2 and EP4 Receptor Signaling

PGA3 has a notable affinity for the EP2 and EP4 receptors, which are G-protein coupled receptors (GPCRs). These receptors are coupled to the stimulatory G protein, Gs.

References

Prostaglandin A3: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin A3 (PGA3) is a member of the A-series prostaglandins, characterized by an unsaturated cyclopentenone ring. It is a naturally occurring lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). While less studied than its 2-series counterpart, PGA2, this compound has demonstrated significant biological activity, primarily through its interaction with prostanoid receptors. This technical guide provides a comprehensive overview of the physical and chemical properties of PGA3, its biosynthetic pathway, and its signaling mechanisms. Detailed experimental protocols for its analysis and the study of its biological effects are also presented to facilitate further research and drug development efforts.

Physical and Chemical Properties

This compound is a C20 carboxylic acid with a distinctive five-membered ring structure. Its physicochemical properties are crucial for its handling, formulation, and analytical characterization. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (5Z,13E,15S,17Z)-15-hydroxy-9-oxoprosta-5,10,13,17-tetraen-1-oic acid | [1][2] |

| Synonyms | PGA3 | [1][3] |

| CAS Number | 36614-31-0 | [1] |

| Molecular Formula | C₂₀H₂₈O₄ | |

| Molecular Weight | 332.4 g/mol | |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| UV max (λmax) | 216 nm | |

| Solubility | DMF: ~50 mg/mLDMSO: ~50 mg/mLEthanol: ~100 mg/mLPBS (pH 7.2): ~2 mg/mL | |

| Storage and Stability | Store at -20°C. Stable for ≥ 2 years as supplied in methyl acetate. Avoid repeated freeze-thaw cycles and exposure to light. | |

| Purity | ≥98% | |

| Appearance | Typically supplied as a solution in an organic solvent (e.g., methyl acetate). | |

| SMILES | CC/C=C\C--INVALID-LINK--O | |

| InChI Key | KSIRMUMXJFWKAC-FHJHOUOTSA-N |

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is not directly synthesized by a specific synthase. Instead, it is a stable, non-enzymatic dehydration product of Prostaglandin E3 (PGE3). The biosynthesis of its precursor, PGE3, originates from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the cyclooxygenase (COX) pathway. This pathway is a fundamental process in lipid signaling and inflammation.

The key steps are as follows:

-

Release of EPA: Upon cellular stimulation, phospholipase A₂ enzymes release EPA from the sn-2 position of membrane phospholipids.

-

Oxygenation by COX: Cyclooxygenase enzymes (both COX-1 and COX-2) catalyze the addition of two molecules of oxygen to EPA, forming the unstable endoperoxide intermediate, Prostaglandin H3 (PGH3).

-

Isomerization to PGE3: Prostaglandin E synthases (PGES) then catalyze the isomerization of PGH3 to PGE3.

-

Dehydration to PGA3: PGE3 can subsequently undergo spontaneous, non-enzymatic dehydration, particularly under acidic conditions, to form the more stable this compound. This reaction involves the elimination of a water molecule from the cyclopentane (B165970) ring, resulting in the characteristic α,β-unsaturated ketone moiety of A-series prostaglandins.

Signaling through Prostanoid Receptors EP2 and EP4

This compound exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the prostanoid EP2 and EP4 receptors. It exhibits a higher affinity for the EP4 receptor. Both receptors are coupled to the Gαs subunit of heterotrimeric G proteins, and their activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

-

EP2/EP4 Receptor Activation: Upon binding of PGA3, the receptor undergoes a conformational change, leading to the dissociation of the Gαs subunit from Gβγ.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP to cAMP.

-

Downstream Effectors of cAMP: The rise in intracellular cAMP activates two main downstream signaling pathways:

-

Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates gene expression.

-

Exchange Protein Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1. This leads to the activation of Rap1 and subsequent downstream signaling cascades, often involved in cell adhesion and proliferation.

-

-

PI3K/Akt Pathway (EP4 specific): In addition to Gαs coupling, the EP4 receptor can also signal through Gαi, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth.

References

The Enigmatic Role of Prostaglandin A3 in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A3 (PGA3) is a lesser-studied member of the prostaglandin family, arising from the non-enzymatic dehydration of Prostaglandin E3 (PGE3). While the roles of other prostaglandins (B1171923) in inflammation are well-documented, PGA3 remains an enigmatic molecule. This technical guide synthesizes the current, albeit limited, knowledge on PGA3 and extrapolates its potential functions within inflammatory pathways. Drawing upon its known receptor affinities and the established signaling cascades of these receptors, this paper aims to provide a foundational framework for future research into the therapeutic potential of PGA3. The conspicuous absence of direct research on PGA3's inflammatory role underscores a significant knowledge gap and a promising area for novel drug discovery.

Introduction to Prostaglandin A3

Prostaglandins are a class of lipid autacoids derived from fatty acids that play crucial roles in both homeostatic functions and pathological processes, including inflammation.[1] They are synthesized from arachidonic acid (ω-6 fatty acid) or eicosapentaenoic acid (EPA, an ω-3 fatty acid) via the cyclooxygenase (COX) pathway.[1] Prostaglandins derived from EPA, such as the 3-series prostaglandins, are generally considered to be less inflammatory than their 2-series counterparts derived from arachidonic acid.[2]

This compound (PGA3) is a cyclopentenone prostaglandin that is a non-enzymatic dehydration product of Prostaglandin E3 (PGE3). PGE3 itself is synthesized from EPA.[3] While research on PGA3 is sparse, its precursor, PGE3, has been shown to possess anti-inflammatory properties, suggesting that PGA3 may also play a role in the modulation of inflammatory responses.[3]

Biosynthesis of this compound

The synthesis of PGA3 is intrinsically linked to the availability of its precursor, PGE3. The pathway begins with the release of EPA from the cell membrane, which is then converted to PGH3 by COX enzymes. PGH3 is subsequently isomerized to PGE3, which can then dehydrate to form PGA3.

Known Molecular Interactions of this compound

To date, the most concrete data on PGA3's biological activity comes from receptor binding assays. These studies provide a crucial starting point for hypothesizing its role in inflammation.

| Receptor | Species | Assay Type | Value | Reference |

| Prostaglandin EP2 Receptor | Canine | Radioligand Binding Assay | IC50 = 120 nM | |

| Prostaglandin EP4 Receptor | Canine | Radioligand Binding Assay | IC50 = 20 nM | |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Human | Radioligand Binding Assay | Ki = 188 µM | |

| Table 1: Quantitative Data on Molecular Interactions of this compound. |

The data clearly indicates that PGA3 has a good affinity for the EP2 and EP4 receptors, with a significantly higher affinity for EP4. Its affinity for PPARγ is considerably weaker. This suggests that the primary signaling pathways for PGA3 are likely mediated through the EP2 and EP4 receptors.

Hypothetical Role of this compound in Inflammatory Pathways

Given the lack of direct experimental evidence, the role of PGA3 in inflammation can be postulated based on the known functions of its precursor (PGE3) and its target receptors (EP2 and EP4).

Insights from the Precursor: Prostaglandin E3

PGE3 has demonstrated anti-inflammatory effects. For instance, it can inhibit M1 macrophage polarization (pro-inflammatory) and promote M2 macrophage polarization (anti-inflammatory). Compared to its ω-6 counterpart, PGE2, PGE3 is significantly less efficient at inducing the expression of pro-inflammatory genes like COX-2 and the secretion of the inflammatory cytokine IL-6. This suggests that an increased production of PGA3, as a metabolite of PGE3, might occur in an environment tilted towards inflammation resolution.

Signaling Through EP2 and EP4 Receptors

Both EP2 and EP4 receptors are G-protein coupled receptors that, upon activation, typically lead to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP can have diverse and often context-dependent effects on immune cells.

Anti-Inflammatory Potential:

Activation of the EP4 receptor, for which PGA3 has a higher affinity, has been shown to exert anti-inflammatory effects. EP4 signaling can suppress the production of pro-inflammatory cytokines such as IFN-γ and IL-6 by macrophages. It can also reduce the infiltration of macrophages and the proliferation of T-cells. In the brain's innate immune cells (microglia), EP4 activation attenuates lipopolysaccharide (LPS)-induced pro-inflammatory gene expression by inhibiting the NF-κB pathway.

The EP2 receptor also has documented anti-inflammatory actions, including the suppression of certain forms of inflammation in the central nervous system.

Pro-Inflammatory Potential:

Conversely, under certain conditions, particularly in chronic inflammation, EP2 receptor activation can accentuate neuroinflammation. PGE2 signaling through EP2 or EP4 can exacerbate inflammation in models of arthritis and colitis by promoting the differentiation of Th17 cells.

This dual functionality highlights the complexity of prostaglandin signaling and underscores the need for direct experimental validation of PGA3's effects.

Experimental Protocols for Future Research

To elucidate the precise role of PGA3 in inflammatory pathways, a series of focused in vitro and in vivo experiments are necessary.

In Vitro Macrophage Polarization Assay

This protocol aims to determine the effect of PGA3 on macrophage activation and cytokine production.

-

Cell Culture: Culture human or murine macrophages (e.g., THP-1 or bone marrow-derived macrophages).

-

Stimulation:

-

M1 Polarization: Treat cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL).

-

M2 Polarization: Treat cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

-

-

PGA3 Treatment: Co-treat cells with a range of PGA3 concentrations (e.g., 1 nM to 10 µM).

-

Analysis:

-

Cytokine Measurement: After 24 hours, collect supernatant and measure concentrations of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines using ELISA or multiplex assays.

-

Gene Expression: Extract RNA and perform qRT-PCR to analyze the expression of M1 (e.g., iNOS, CD86) and M2 (e.g., Arg1, CD206) markers.

-

Signaling Pathway Analysis: Perform Western blotting to assess the phosphorylation status of key signaling proteins in the NF-κB and PKA pathways.

-

In Vivo Model of Acute Inflammation

This protocol assesses the in vivo anti-inflammatory potential of PGA3.

-

Animal Model: Use a standard model of acute inflammation, such as LPS-induced systemic inflammation or carrageenan-induced paw edema in mice.

-

PGA3 Administration: Administer PGA3 (e.g., via intraperitoneal injection) at various doses prior to or concurrently with the inflammatory stimulus.

-

Analysis:

-

Paw Edema: Measure paw volume at different time points.

-

Cytokine Levels: Collect blood and/or peritoneal lavage fluid to measure systemic and local cytokine levels.

-

Histology: Harvest tissues for histological analysis of immune cell infiltration.

-

Conclusion and Future Directions

This compound is a largely unexplored lipid mediator with the potential to modulate inflammatory pathways. Based on its origin from the less inflammatory PGE3 and its affinity for the EP2 and EP4 receptors, it is plausible that PGA3 may exert anti-inflammatory effects, particularly through the EP4 receptor's known inhibitory action on the NF-κB pathway. However, the dual nature of EP receptor signaling warrants caution, and pro-inflammatory roles cannot be excluded.

The lack of direct research on PGA3 represents a significant opportunity for the scientific and drug development communities. The experimental protocols outlined in this guide provide a roadmap for future investigations that could uncover novel therapeutic applications for PGA3 in inflammatory diseases. A thorough characterization of PGA3's effects on various immune cell types and in different inflammatory contexts is crucial to unlocking its potential as a new modality in inflammation therapy.

References

Prostaglandin A3: A Technical Guide to Natural Sources, Endogenous Levels, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) A3 (PGA3) is a member of the A-series of prostaglandins (B1171923), characterized by a cyclopentenone ring structure. It is a dehydrated metabolite of Prostaglandin E3 (PGE3), which is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA). While less studied than its 2-series counterparts derived from arachidonic acid, PGA3 is emerging as a molecule of interest due to its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of PGA3, focusing on its natural sources, available data on its endogenous levels, detailed experimental protocols for its analysis, and its putative signaling pathways. The information is presented to support further research and drug development efforts centered on this lipid mediator.

Natural Sources and Biosynthesis of Prostaglandin A3

This compound is not directly synthesized in large quantities in vivo. Instead, it is a non-enzymatic dehydration product of Prostaglandin E3 (PGE3). Therefore, the natural sources of PGA3 are intrinsically linked to the availability of its precursor, PGE3, which is derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).

Dietary Sources of the Precursor Eicosapentaenoic Acid (EPA)

The primary dietary sources of EPA are rich in omega-3 polyunsaturated fatty acids. These include:

-

Cold-water fatty fish: Salmon, mackerel, herring, sardines, and tuna are excellent sources of EPA.

-

Marine Algae: Certain species of microalgae are the primary producers of EPA in the marine food web and are a vegetarian source of this fatty acid.

-

Fish Oil Supplements: Concentrated fish oil supplements are a common means of increasing dietary EPA intake.

Biosynthesis of this compound

The biosynthesis of PGA3 is a multi-step process that begins with the dietary intake of EPA.

-

Incorporation of EPA into Cell Membranes: Dietary EPA is incorporated into the phospholipid membranes of cells throughout the body.

-

Release of EPA: Upon cellular stimulation (e.g., by inflammatory signals), phospholipase A2 (PLA2) enzymes cleave EPA from the membrane phospholipids.

-

Conversion to Prostaglandin H3 (PGH3): Free EPA is then metabolized by cyclooxygenase (COX) enzymes (both COX-1 and COX-2) to form the unstable endoperoxide intermediate, Prostaglandin H3 (PGH3).

-

Formation of Prostaglandin E3 (PGE3): PGH3 is subsequently converted to PGE3 by the action of prostaglandin E synthases (PGES).

-

Dehydration to this compound (PGA3): PGE3 can then undergo spontaneous, non-enzymatic dehydration to form the more stable this compound.

Endogenous Levels of this compound

Direct quantitative data on the endogenous levels of PGA3 in mammalian tissues and fluids are scarce in the scientific literature. Most studies on prostaglandin quantification have focused on the more abundant arachidonic acid-derived prostaglandins, such as PGE2 and PGF2α. The transient nature and relatively low abundance of 3-series prostaglandins have made their quantification challenging.

However, some studies provide context and indirect quantitative measures.

| Tissue/Cell Type | Analyte | Concentration/Ratio | Reference Context |

| Human Endometrium (Proliferative Phase) | PGE2 | 10-25 ng/100 mg tissue | For comparison of typical prostaglandin levels. |

| Human Endometrium (Luteal Phase) | PGF2α | 65-75 ng/100 mg tissue | For comparison of typical prostaglandin levels. |

| Human Lung Cancer Cells (A549) | PGE3 to PGE2 Ratio | 0.8 (after 48h EPA exposure) | Demonstrates the potential for significant PGE3 (and thus PGA3) formation with adequate precursor availability. |

| Rat Cerebral Cortex Slices | PGE2 | 17.4 ng/100 mg tissue (after 60 min incubation) | Provides a baseline for prostaglandin biosynthesis in neural tissue.[1] |

| Dysmenorrheic Women (Plasma) | 15-keto-13,14-dihydro-PGF2α | 32-105 pg/mL | Illustrates circulating levels of a prostaglandin metabolite. |

| Eumenorrheic Women (Plasma) | 15-keto-13,14-dihydro-PGF2α | 20-33 pg/mL | Illustrates circulating levels of a prostaglandin metabolite. |

Note: The data for PGE2 and PGF2α are provided as a general reference for prostaglandin concentrations in human tissues and are not direct measures of PGA3. The PGE3/PGE2 ratio in A549 cells highlights the potential for PGA3 generation under specific conditions.

Experimental Protocols for this compound Analysis

The analysis of prostaglandins, including PGA3, from biological matrices requires sensitive and specific analytical techniques due to their low concentrations and potential for interference from other lipids. The gold standard for prostaglandin quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Prostaglandin Extraction and Quantification

Detailed Methodologies

3.2.1. Sample Preparation and Extraction

-

Objective: To isolate prostaglandins from the biological matrix and remove interfering substances.

-

Protocol (adapted from UHPLC-QQQ-MS/MS method for 9 prostaglandins):

-

Sample Homogenization: Homogenize tissue samples in a suitable buffer containing an antioxidant (e.g., butylated hydroxytoluene, BHT) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. For plasma or cell culture supernatant, proceed to the next step.

-

Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., PGA2-d4, as a close structural analog to PGA3) to the sample to correct for extraction losses and matrix effects.

-

Protein Precipitation: For plasma or cell lysates, precipitate proteins by adding a cold organic solvent such as acetonitrile (B52724) or acetone. Centrifuge to pellet the precipitated proteins.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the prostaglandins with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

3.2.2. UHPLC-MS/MS Quantification

-

Objective: To separate and quantify PGA3 with high sensitivity and specificity.

-

Instrumentation: Ultra-high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (UHPLC-QQQ-MS/MS).

-

Chromatographic Conditions (example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to achieve separation of different prostaglandins.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for PGA3 and its deuterated internal standard need to be determined by infusing pure standards. For PGA3 (C20H28O4, MW: 348.4), the precursor ion would be [M-H]⁻ at m/z 347.4. Product ions would be generated by collision-induced dissociation and would be specific to the PGA3 structure.

-

Signaling Pathways of this compound

The signaling mechanisms of A-series prostaglandins, including PGA3, are complex and appear to involve both receptor-dependent and receptor-independent pathways. Direct studies on PGA3 signaling are limited, but inferences can be drawn from studies on PGA1 and PGA2.

Receptor-Independent Mechanisms

A-series prostaglandins possess an electrophilic α,β-unsaturated carbonyl group in their cyclopentenone ring, which can react with cellular nucleophiles, such as the thiol groups of cysteine residues in proteins. This covalent modification can alter protein function and initiate signaling cascades.

-

Interaction with Nuclear Receptors: Studies have shown that PGA1 can covalently bind to and activate the orphan nuclear receptor Nurr1.[2] Similarly, PGA2 has been shown to enhance insulin (B600854) sensitivity through a mechanism involving the orphan nuclear receptor NR4A3.[3] It is plausible that PGA3, sharing the same reactive cyclopentenone ring, could also interact with these or other nuclear receptors to regulate gene expression.

-

Induction of Apoptosis: PGA2 has been demonstrated to induce apoptosis in cancer cells by directly interacting with mitochondria, leading to the release of cytochrome c.[4] This effect is dependent on the thiol-reactivity of the cyclopentenone ring.

Putative G-Protein Coupled Receptor (GPCR) Interaction

While the primary signaling of many prostaglandins is through specific GPCRs, the interaction of A-series prostaglandins with these receptors is less clear. Some evidence suggests that at higher concentrations, they may interact with prostanoid receptors, but this is not considered their primary mode of action for their anti-proliferative and pro-apoptotic effects.

Conclusion and Future Directions

This compound is a lipid mediator with potential biological significance, derived from the omega-3 fatty acid EPA. While its natural occurrence is tied to sources of its precursor, PGE3, and its biosynthesis follows the general prostaglandin pathway, there is a clear need for more research to elucidate its specific endogenous levels in various physiological and pathological states. The analytical methods for its quantification are available and can be adapted from existing protocols for other prostaglandins. The signaling mechanisms of PGA3 are likely complex, involving covalent modification of intracellular proteins, including nuclear receptors, and direct effects on organelles like mitochondria.

For researchers and drug development professionals, PGA3 represents an underexplored area with potential for therapeutic intervention, particularly in the context of inflammation and cancer. Future research should focus on:

-

Developing and validating sensitive and specific assays for the routine quantification of PGA3 in biological samples.

-

Conducting comprehensive studies to determine the endogenous concentrations of PGA3 in different tissues and disease models.

-

Elucidating the specific protein targets of PGA3 and the downstream consequences of their modification.

-

Investigating the pharmacological effects of PGA3 in preclinical models of inflammation, cancer, and other diseases.

By addressing these knowledge gaps, the scientific community can better understand the role of this compound in health and disease and unlock its potential for novel therapeutic strategies.

References

- 1. The endogenous biosynthesis of prostaglandins by brain tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PGE1 and PGA1 bind to Nurr1 and activate its transcriptional function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin A2 enhances cellular insulin sensitivity via a mechanism that involves the orphan nuclear receptor NR4A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin A2 activates intrinsic apoptotic pathway by direct interaction with mitochondria in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Metabolism of Omega-3 Derived Prostaglandins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-3 polyunsaturated fatty acids (PUFAs), particularly eicosapentaenoic acid (EPA), serve as precursors for the biosynthesis of a unique class of prostaglandins (B1171923)—the 3-series prostaglandins. These lipid mediators, including prostaglandin (B15479496) E3 (PGE3), prostacyclin I3 (PGI3), and thromboxane (B8750289) A3 (TXA3), are increasingly recognized for their distinct biological activities, which often contrast with their pro-inflammatory omega-6 derived counterparts. This technical guide provides a comprehensive overview of the biosynthesis and metabolism of omega-3 derived prostaglandins, detailing the enzymatic pathways, key intermediates, and final bioactive products. We present quantitative data on enzyme kinetics and prostaglandin concentrations, alongside detailed experimental protocols for their analysis. Furthermore, this guide illustrates the signaling pathways through which these molecules exert their effects, offering valuable insights for researchers and professionals in the fields of inflammation, cardiovascular disease, and drug development.

Introduction

Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in a myriad of biological processes, including inflammation, immunity, and cardiovascular homeostasis.[1] They are synthesized from 20-carbon essential fatty acids via the cyclooxygenase (COX) pathway. While the prostaglandins derived from the omega-6 fatty acid arachidonic acid (AA), known as the 2-series prostaglandins (e.g., PGE2), are well-characterized for their potent pro-inflammatory effects, there is a growing interest in the prostaglandins derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[2]

Dietary intake of omega-3 PUFAs, abundant in fish oil, leads to the incorporation of EPA into cell membranes, where it competes with AA for metabolism by the COX enzymes.[2] This results in the production of the 3-series prostaglandins (e.g., PGE3), which generally exhibit less inflammatory and, in some cases, anti-inflammatory properties.[2][3] This guide will delve into the core aspects of the biosynthesis, metabolism, and signaling of these omega-3 derived prostaglandins.

Biosynthesis of Omega-3 Derived Prostaglandins

The biosynthesis of 3-series prostaglandins from EPA follows a similar enzymatic cascade as the formation of 2-series prostaglandins from AA. The key steps are outlined below.

Liberation of Eicosapentaenoic Acid (EPA)

Upon cellular stimulation by various stimuli (e.g., cytokines, growth factors), phospholipase A2 (PLA2) is activated and hydrolyzes the ester bond at the sn-2 position of membrane phospholipids, releasing EPA into the cytosol.

Cyclooxygenase (COX) Pathway

The free EPA is then oxygenated by the cyclooxygenase enzymes, COX-1 and COX-2, to form the unstable endoperoxide intermediate, prostaglandin H3 (PGH3).

Terminal Prostaglandin Synthases

PGH3 serves as a common precursor for the synthesis of various 3-series prostanoids, catalyzed by specific terminal synthases:

-

Prostaglandin E Synthase (PGES): Isomerizes PGH3 to prostaglandin E3 (PGE3). There are three known isoforms: microsomal PGES-1 (mPGES-1), mPGES-2, and cytosolic PGES (cPGES).

-

Prostacyclin Synthase (PGIS): Converts PGH3 to prostacyclin I3 (PGI3).

-

Thromboxane Synthase (TXAS): Metabolizes PGH3 to thromboxane A3 (TXA3).

Figure 1: Biosynthesis pathway of omega-3 derived prostaglandins from EPA.

Metabolism of Omega-3 Derived Prostaglandins

The 3-series prostaglandins are relatively unstable and are rapidly metabolized into inactive products. For instance, PGI3 is non-enzymatically hydrolyzed to 6-keto-PGF1α-Δ17, and TXA3 is converted to the inactive thromboxane B3 (TXB3).

Quantitative Data

Table 1: Kinetic Parameters of Enzymes in the Omega-3 Prostaglandin Biosynthesis Pathway

| Enzyme | Substrate | Km | Vmax | Source |

| Thromboxane Synthase | PGH3 | Similar to PGH2 | Similar to PGH2 | |

| mPGES-1 | PGH2 | 130 µM | 170 µmol/min/mg |

Data for PGES, and PGIS with PGH3 as a substrate are limited and represent an area for further research.

Table 2: Concentrations of Omega-3 Derived Prostaglandins in Human Tissues and Cells

| Prostaglandin | Tissue/Cell Type | Concentration | Conditions | Source |

| PGI3 | Human Endothelial Cells | Production stimulated by arachidonic acid | in vitro | |

| TXA3 | Human Platelets | ~20% of TXA2 formation | Stimulated with arachidonic acid | |

| PGE3 | Human Inflammatory Cells | Production increased with EPA supplementation | in vitro |

In vivo concentrations of 3-series prostaglandins in human tissues are not well-established and require further investigation.

Table 3: Comparative Receptor Binding Affinities

| Receptor | Ligand | Binding Affinity (Ki or Kd) | Source |

| EP1, EP2, EP3 | PGE2 | Higher affinity | |

| PGE3 | Lower affinity | ||

| EP4 | PGE2 | Similar affinity | |

| PGE3 | Similar affinity | ||

| IP | PGI2 | Kd = 16 nM (high affinity), 382 nM (low affinity) | |

| PGI3 | As potent as PGI2 in inhibiting platelet aggregation | ||

| TP | TXA2 | Kd = 125 nM | |

| TXA3 | Weak agonist/antagonist activity |

Signaling Pathways of Omega-3 Derived Prostaglandins

The biological effects of 3-series prostaglandins are mediated by their interaction with specific G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.

Prostaglandin E3 (PGE3) Signaling

PGE3 binds to the same EP receptors as PGE2, but often with lower affinity. The downstream signaling depends on the EP receptor subtype:

-

EP1: Coupled to Gq, leading to an increase in intracellular calcium ([Ca2+]).

-

EP2 and EP4: Coupled to Gs, activating adenylyl cyclase (AC) and increasing cyclic AMP (cAMP) levels.

-

EP3: Primarily coupled to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels.

Figure 2: PGE3 signaling through EP receptors.

Prostacyclin I3 (PGI3) Signaling

PGI3 is a potent activator of the prostacyclin (IP) receptor, which is coupled to Gs. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. Increased cAMP levels in platelets inhibit their activation and aggregation, while in vascular smooth muscle cells, it promotes relaxation and vasodilation.

Figure 3: PGI3 signaling through the IP receptor.

Thromboxane A3 (TXA3) Signaling

TXA3 is a weak agonist/antagonist at the thromboxane (TP) receptor compared to TXA2. The TP receptor is primarily coupled to Gq, leading to the activation of phospholipase C (PLC) and an increase in intracellular calcium, which in platelets promotes aggregation and in vascular smooth muscle cells causes vasoconstriction. The weak activity of TXA3 at the TP receptor contributes to the anti-thrombotic effects of omega-3 fatty acids.

References

- 1. Pro- and Anti-Inflammatory Prostaglandins and Cytokines in Humans: A Mini Review [mdpi.com]

- 2. Prostaglandin E3 metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The modulatory effects of prostaglandin-E on cytokine production by human peripheral blood mononuclear cells are independent of the prostaglandin subtype - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Prostaglandin A3 in Biological Matrices using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Prostaglandin (B15479496) A3 (PGA3) in biological samples, such as plasma and cell culture supernatants, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Prostaglandin A3, a member of the 3-series prostaglandins (B1171923) derived from eicosapentaenoic acid (EPA), is a less studied but potentially significant lipid mediator. This protocol provides a comprehensive workflow, including sample preparation, optimized LC-MS/MS parameters, and data analysis, to enable researchers to accurately measure PGA3 levels, facilitating further investigation into its biological roles.

Introduction

Prostaglandins are a class of lipid compounds derived from fatty acids that act as potent signaling molecules in a wide array of physiological and pathological processes, including inflammation, immunity, and cell growth.[1] While the 2-series prostaglandins, derived from arachidonic acid (AA), are well-characterized, the 3-series prostaglandins, originating from eicosapentaenoic acid (EPA), are of growing interest due to the widespread consumption of omega-3 fatty acid supplements.[2]

This compound (PGA3) is a member of the A-series prostaglandins, characterized by a ketone group and a double bond in the cyclopentane (B165970) ring.[3] It is formed via the non-enzymatic dehydration of Prostaglandin E3 (PGE3), which is synthesized from EPA through the cyclooxygenase (COX) pathway.[2][4] PGA3 has shown affinity for prostaglandin E receptors EP2 and EP4, suggesting its involvement in various signaling cascades. Given its potential biological activities, a sensitive and specific analytical method is crucial for elucidating its function. LC-MS/MS has become the gold standard for the analysis of eicosanoids due to its high selectivity and sensitivity, allowing for precise quantification in complex biological matrices.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) protocol is recommended for the extraction of PGA3 from biological matrices.

Materials:

-

Biological sample (e.g., 500 µL plasma or cell culture supernatant)

-

Internal Standard (IS) solution (e.g., d4-PGE2, as a structural analog)

-

Antioxidant solution (e.g., 10% Butylated Hydroxytoluene - BHT in ethanol)

-

1 M Citric Acid or 0.1% Formic Acid

-

Extraction Solvent (e.g., Hexane:Ethyl Acetate, 1:1 v/v)

-

Reconstitution Solvent (e.g., 50:50 Methanol:Water)

-

Nitrogen gas evaporator

-

Centrifuge

Protocol:

-

To a 500 µL aliquot of the biological sample, add 10 µL of the internal standard solution.

-

Add 5 µL of the antioxidant solution to prevent auto-oxidation of the analyte.

-

Acidify the sample to approximately pH 3.5 by adding 40 µL of 1 M citric acid or an appropriate amount of formic acid.

-

Add 2 mL of the extraction solvent to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 4-7) two more times, pooling the organic layers.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.

Caption: Experimental workflow for the quantification of this compound.

Liquid Chromatography (LC) Conditions

System: A standard HPLC or UHPLC system. Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: A linear gradient from 30% B to 95% B over 10 minutes. Flow Rate: 0.4 mL/min. Injection Volume: 10 µL. Column Temperature: 40°C.

Mass Spectrometry (MS/MS) Conditions

System: A triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI), Negative. Ion Spray Voltage: -4500 V. Source Temperature: 350°C. Collision Gas: Nitrogen. Detection Mode: Multiple Reaction Monitoring (MRM).

The precursor ion for PGA3 is its deprotonated molecule [M-H]⁻. Given the molecular formula C₂₀H₂₈O₄ and a molecular weight of 332.4 g/mol , the expected m/z for the precursor ion is 331.2. Product ions are typically generated through the loss of water (H₂O) and carbon dioxide (CO₂). Based on the fragmentation of similar prostaglandins, two prominent product ions are proposed for quantification and qualification.

Table 1: Proposed MRM Transitions for PGA3 and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Quantifier | Collision Energy (eV) - Qualifier |

| PGA3 | 331.2 | 313.2 ([M-H-H₂O]⁻) | 269.2 ([M-H-H₂O-CO₂]⁻) | -20 | -25 |

| d4-PGE2 (IS) | 355.2 | 275.5 | 337.2 | -22 | -20 |

Collision energies should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method should be evaluated by determining the linear range, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance data expected for this type of assay, based on validated methods for similar prostaglandins.

Table 2: Method Performance Characteristics (Example Data)

| Parameter | Value |

| Linear Range | 10 - 5000 pg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 5 pg/mL |

| Limit of Quantification (LOQ) | 10 pg/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Recovery (%) | 85 - 105% |

This compound Biosynthesis and Signaling Pathway

PGA3 is a 3-series prostaglandin, meaning its biosynthesis originates from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The pathway begins with the release of EPA from the cell membrane by phospholipase A₂ (PLA₂). EPA is then converted by cyclooxygenase (COX) enzymes to the unstable endoperoxide PGH₃. Prostaglandin E synthase (PGES) then converts PGH₃ to PGE₃. Finally, PGA3 is formed through the non-enzymatic dehydration of PGE₃. PGA3 can then exert its biological effects by interacting with G-protein coupled receptors, such as EP2 and EP4, initiating downstream signaling cascades.

Caption: Biosynthesis and signaling pathway of this compound.

Conclusion

The LC-MS/MS method described provides a selective and sensitive tool for the quantification of this compound. This protocol offers a solid foundation for researchers in drug development and life sciences to investigate the role of this and other 3-series prostaglandins in health and disease. The detailed experimental procedures and proposed MRM transitions can be adapted and optimized for specific instrumentation and biological matrices.

References

- 1. forensicrti.org [forensicrti.org]

- 2. uab.edu [uab.edu]

- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandins and related products profiled by GC/MS with negative-ion chemical-ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantitative Determination of Prostaglandin A3 (PGA3) using a Competitive ELISA Protocol

Introduction

Prostaglandins (B1171923) (PGs) are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals.[1] They are derived from arachidonic acid through the cyclooxygenase (COX) pathway and are a subclass of eicosanoids.[1][2][3] Prostaglandins act as autocrine and paracrine factors, targeting cells in the immediate vicinity of their secretion site.[1] Their biological functions are varied and depend on the specific prostaglandin (B15479496) and the receptor to which it binds; these functions include vasodilation, regulation of inflammation, and modulation of smooth muscle contraction.

Prostaglandin A3 (PGA3) is a member of the prostaglandin A class and is known to be a non-enzymatic dehydration product of Prostaglandin E3 (PGE3). Research has indicated that PGA3 exhibits affinity for prostaglandin E receptors EP2 and EP4, suggesting its potential role in various signaling pathways. The quantification of PGA3 in biological samples is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the determination of PGA3 concentration in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Prostaglandin Biosynthesis and Signaling Pathway

Prostaglandins are synthesized from arachidonic acid, which is released from the cell membrane by the enzyme phospholipase A2. The cyclooxygenase (COX) enzyme then converts arachidonic acid into Prostaglandin H2 (PGH2), a common precursor for various prostaglandins. Specific synthases subsequently convert PGH2 into different prostaglandins, including PGA3 (via PGE3). These prostaglandins then bind to specific G-protein-coupled receptors on the cell surface to elicit a cellular response.

Principle of the Assay

This kit utilizes a competitive immunoassay format for the quantitative determination of PGA3. A microtiter plate is pre-coated with a goat anti-mouse IgG antibody. The assay involves the competition between PGA3 present in the standards or samples and a fixed amount of horseradish peroxidase (HRP) labeled PGA3 for a limited number of binding sites on a PGA3-specific monoclonal antibody.

During incubation, the PGA3-specific antibody binds to either the PGA3 in the sample or the PGA3-HRP conjugate. After washing away any unbound substances, a substrate solution is added to the wells. The resulting color development is initiated by the HRP enzyme. The intensity of the color is inversely proportional to the concentration of PGA3 in the sample. A standard curve is prepared by plotting the absorbance values against known concentrations of PGA3, which is then used to determine the concentration of PGA3 in the unknown samples.

Performance Characteristics

The following data are representative of the performance of this assay and are provided for reference. Actual results may vary.

| Parameter | Specification |

| Assay Type | Competitive ELISA |

| Sample Types | Serum, Plasma, Cell Culture Supernatant, Urine |

| Sensitivity | Typically < 10 pg/mL |

| Assay Range | 15.6 - 2,000 pg/mL |

| Intra-Assay Precision (CV%) | < 10% |

| Inter-Assay Precision (CV%) | < 15% |

| Assay Time | ~2.5 - 3.5 hours |

| Detection Method | Colorimetric (450 nm) |

Note: CV% = (Standard Deviation / Mean) x 100. Data is compiled from typical performance characteristics of similar prostaglandin ELISA kits.

Experimental Protocol

Required Materials (Not Provided)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Deionized or distilled water

-

Pipettes and pipette tips

-

Polypropylene tubes for standard and sample dilutions

-

Plate shaker

-

Vortex mixer

-

Wash bottle or automated plate washer

Reagent Preparation

-

1X Wash Buffer: If a concentrated wash buffer (e.g., 20X) is provided, dilute it with deionized water to prepare the 1X working solution. Store at 2-8°C.

-

PGA3 Standard Curve Preparation:

-

Reconstitute the lyophilized PGA3 standard with the provided diluent to create a stock solution (e.g., 2000 pg/mL).

-

Label a series of clean tubes #1 through #7.

-

Pipette 500 µL of Assay Buffer into each tube.

-

Transfer 500 µL from the stock solution to tube #1 and mix thoroughly. This is the highest standard (e.g., 1000 pg/mL).

-

Perform a 1:2 serial dilution by transferring 500 µL from tube #1 to tube #2, mixing, and continuing this process down to tube #7.

-

The Assay Buffer in tube #8 serves as the zero standard (0 pg/mL).

-

Sample Preparation

-

Cell Culture Supernatants: Centrifuge media at 2,000 x g for 10 minutes to remove debris. Collect the supernatant and assay. Dilution may be necessary if high concentrations are expected.

-

Serum: Collect blood in a serum separator tube. Allow to clot for 30-60 minutes at room temperature, then centrifuge at 2,000 x g for 10 minutes. Collect the serum and assay. Avoid repeated freeze-thaw cycles.

-

Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 2,000 x g for 10 minutes within 30 minutes of collection. Collect the plasma and assay.

Assay Procedure Workflow

The following diagram outlines the major steps of the competitive ELISA protocol.

Detailed Assay Steps

-

Prepare Reagents: Bring all reagents and samples to room temperature before use.

-

Add Standards and Samples: Add 50 µL of each standard and sample into the appropriate wells of the pre-coated microplate.

-

Add PGA3-HRP Conjugate: Add 50 µL of the prepared PGA3-HRP conjugate solution to each well.

-

Add Antibody: Add 50 µL of the PGA3 monoclonal antibody to each well.

-

Incubate: Cover the plate and incubate for 2 hours at room temperature on a plate shaker (~500 rpm).

-

Wash: Aspirate or decant the contents of the wells. Wash the plate 3 to 5 times with 300-400 µL of 1X Wash Buffer per well. After the final wash, remove any remaining buffer by inverting the plate and tapping it against clean paper towels.

-

Substrate Addition: Add 100 µL of TMB Substrate to each well.

-

Incubate: Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop.

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read Plate: Immediately read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis

-

Calculate Average OD: Calculate the average absorbance for each set of duplicate standards and samples.

-

Generate Standard Curve: Plot the average OD for each standard on the y-axis against the corresponding PGA3 concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.

-

Determine Sample Concentrations: Use the standard curve to interpolate the concentration of PGA3 in the unknown samples.

-

Correction for Dilution: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration in the original sample.

References

Application Notes and Protocols for the Extraction of Prostaglandin A3 from Cell Culture Supernatant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) A3 (PGA3) is a member of the cyclopentenone prostaglandin family, characterized by an unsaturated cyclopentane (B165970) ring. Like other prostaglandins (B1171923), PGA3 is a lipid mediator derived from the enzymatic oxidation of fatty acids. Prostaglandins play crucial roles in a myriad of physiological and pathological processes, including inflammation, immune response, and cell proliferation. The quantification of specific prostaglandins such as PGA3 in cell culture supernatants is essential for understanding cellular signaling, investigating disease mechanisms, and for the development of novel therapeutics.

This document provides a detailed protocol for the extraction of Prostaglandin A3 from cell culture supernatants using solid-phase extraction (SPE), followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Prostaglandin Synthesis Pathway

Prostaglandins are synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into the intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted by specific synthases into various prostaglandins, including PGE2, PGD2, PGF2α, PGI2, and thromboxane (B8750289) A2 (TXA2)[1][2]. While the direct synthesis pathway of PGA3 is less commonly depicted, it is understood to be a dehydrated metabolite of PGE3.

Figure 1: Simplified overview of the this compound synthesis pathway.

Experimental Protocols

Materials and Reagents

-

Cell Culture Supernatant: Collected from cell culture experiments.

-

Solid-Phase Extraction (SPE) Cartridges: C18 reverse-phase cartridges.

-

Solvents:

-

Methanol (HPLC grade)

-

Ethanol (B145695) (HPLC grade)

-

Ethyl Acetate (B1210297) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Acetonitrile (HPLC grade, for LC-MS/MS)

-

Ultrapure Water

-

Formic Acid

-

-

Internal Standard: Deuterated this compound (PGA3-d4) or a structurally similar deuterated prostaglandin.

-

pH Adjustment: 2N HCl and 1N NaOH.

-

Glassware and Equipment:

-

Glass test tubes

-

Pipettes and tips

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

-

SPE manifold

-

LC-MS/MS system

-

Sample Handling and Preparation

To ensure the stability of prostaglandins, it is crucial to handle samples appropriately. Prostaglandin production can be influenced by cell growth conditions, such as confluency and media components[3][4]. The pH of the cell culture medium should be maintained between 7.2 and 7.4 for optimal cell health and consistent prostaglandin production[5].

-

Collection: Harvest cell culture supernatant by centrifuging the cell culture at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

-

Inhibition of Enzymatic Activity: Immediately after collection, add a cyclooxygenase (COX) inhibitor, such as indomethacin, to the supernatant at a final concentration of 10 µM to prevent further enzymatic production of prostaglandins.

-

Storage: If not proceeding immediately with extraction, store the supernatant at -80°C. Avoid multiple freeze-thaw cycles.

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from established methods for prostaglandin extraction.

-

Acidification: Thaw the cell culture supernatant on ice. Acidify the sample to a pH of 3.0-3.5 using 2N HCl. This step is critical for the efficient retention of prostaglandins on the C18 column.

-

SPE Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 5 mL of methanol.

-

Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the cartridge to dry out.

-

-

Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1 mL/min).

-

Washing:

-

Wash the cartridge with 5 mL of ultrapure water to remove salts and other polar impurities.

-

Wash the cartridge with 5 mL of 15% ethanol in water to remove less nonpolar impurities.

-

Wash the cartridge with 5 mL of hexane to remove neutral lipids.

-

-

Elution: Elute the prostaglandins from the cartridge with 5 mL of ethyl acetate into a clean glass test tube.

-

Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the LC-MS/MS mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex briefly to ensure the entire residue is dissolved.

Experimental Workflow

Figure 2: Workflow for the solid-phase extraction of this compound.

LC-MS/MS Quantification

Quantification of PGA3 should be performed using a validated LC-MS/MS method. A reverse-phase C18 column is typically used for separation.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from low to high organic content (Mobile Phase B) is used to elute the prostaglandins.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of PGA3 and the internal standard.

Data Presentation

The following tables summarize expected quantitative data based on typical prostaglandin extraction and analysis. Specific values for PGA3 may vary depending on the cell type, culture conditions, and experimental setup.

Table 1: this compound Extraction and Quantification Parameters

| Parameter | Value/Range | Reference/Note |

| Extraction Method | Solid-Phase Extraction (SPE) | |

| SPE Sorbent | C18 Reverse Phase | |

| Sample pH for Loading | 3.0 - 3.5 | |

| Elution Solvent | Ethyl Acetate | |

| Expected Recovery | 80 - 95% | Based on general prostaglandin SPE recovery |

| Quantification Method | LC-MS/MS | |

| Ionization Mode | Negative Electrospray (ESI-) | Standard for prostaglandins |

| Typical Concentration | ng/mL range | Estimated based on other prostaglandins |

Table 2: Example LC-MS/MS MRM Transitions for PGA3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |

| PGA3-d4 (Internal Std) | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |

Note: The exact m/z values and collision energies need to be optimized for the specific instrument used.

This compound Signaling